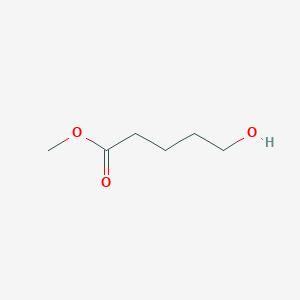

Methyl 5-hydroxypentanoate

概要

説明

Methyl 5-hydroxypentanoate is an organic compound that belongs to the class of esters. It has been gaining attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, biotechnology, and materials science.

科学的研究の応用

Synthesis of Polyesters

Methyl 5-hydroxypentanoate can be used in the synthesis of polyesters via enzymatic polymerization . This process involves polycondensation reactions catalyzed by hydrolases, mainly lipase . The lipase-catalyzed polycondensation synthesis of polyesters can occur via dehydration of α- and ω-oxyacids and of dicarboxylic acids, via transesterification using carboxylic acid esters, and via ring-opening addition-condensation polymerization using cyclic anhydrides or cyclic esters as a monomer component .

Iterative Tandem Catalysis (ITC)

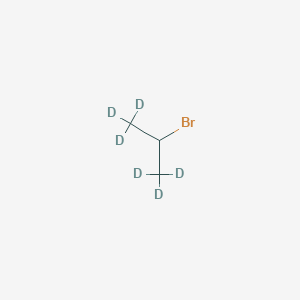

Methyl 5-hydroxypentanoate can be used in Iterative Tandem Catalysis (ITC), a method of synthesizing chiral polyesters via the transesterification polycondensation of racemic monomers . This reaction uses racemic oxyacid ester monomers (AB type monomers) having a secondary hydroxy group and a methyl ester moiety .

Green Polymer Chemistry

The use of Methyl 5-hydroxypentanoate in the synthesis of polyesters via enzymatic polymerization contributes to green polymer chemistry . This is because the process uses hydrolases, mainly lipase, as a catalyst, which is more environmentally friendly compared to traditional chemical catalysts .

Production of New Polyesters

Methyl 5-hydroxypentanoate can be used in the production of new polyesters . Lipase catalysts induce various polycondensation reactions to produce a variety of new polyesters .

Synthesis of Other Polymers

Apart from polyesters, Methyl 5-hydroxypentanoate can also be used in the synthesis of other polymers like polyamides, polyamines, polycarbonates, and sulfur-containing polymers .

Protease-Catalyzed Polycondensation

Protease, which primarily catalyzes the peptide bond cleavage and bond formation, can also catalyze the polyester production via polycondensation using Methyl 5-hydroxypentanoate .

特性

IUPAC Name |

methyl 5-hydroxypentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-9-6(8)4-2-3-5-7/h7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYXTZNBQHSHEKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30162145 | |

| Record name | Pentanoic acid, 5-hydroxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30162145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-hydroxypentanoate | |

CAS RN |

14273-92-8 | |

| Record name | Pentanoic acid, 5-hydroxy-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014273928 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentanoic acid, 5-hydroxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30162145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

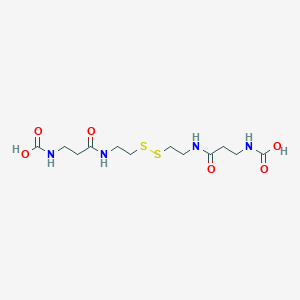

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B32840.png)